![molecular formula C11H8BrN3 B13706743 2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13706743.png)
2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction between 2-aminobenzimidazole and 3-(polyfluoroacetyl)pyruvaldehyde dimethyl acetal can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves standard organic synthesis techniques, including refluxing, purification, and crystallization, to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antiproliferative effects against cancer cells.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It is used in studies exploring the structure-activity relationships of pyrimidine derivatives, contributing to the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, in cancer research, the compound has been shown to inhibit the STAT3 signaling pathway, which is crucial for cell proliferation and survival . By binding to this pathway, the compound can induce apoptosis in cancer cells, thereby exerting its antiproliferative effects.
Vergleich Mit ähnlichen Verbindungen
Indeno[1,2-d]thiazolo[3,2-a]pyrimidine: This compound shares a similar core structure and has been studied for its antiproliferative effects against lung carcinoma.
Pyrimido[1,2-a]benzimidazoles: These compounds also contain a fused pyrimidine ring and exhibit various biological activities, including antiviral and anticancer properties.
Uniqueness: 2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and advanced materials.
Eigenschaften
Molekularformel |
C11H8BrN3 |
|---|---|
Molekulargewicht |
262.10 g/mol |
IUPAC-Name |
9-bromo-5H-indeno[1,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H8BrN3/c12-8-3-1-2-6-4-7-5-14-11(13)15-10(7)9(6)8/h1-3,5H,4H2,(H2,13,14,15) |
InChI-Schlüssel |
HDLISMUPRGZVNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=CC=C2)Br)C3=NC(=NC=C31)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[Bis(3-carboxy-4-hydroxy-5-methyl-phenyl)-hydroxy-methyl]-2-hydroxy-3-methyl-benzoic acid](/img/structure/B13706663.png)
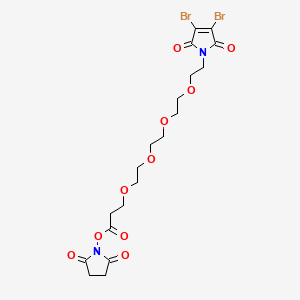
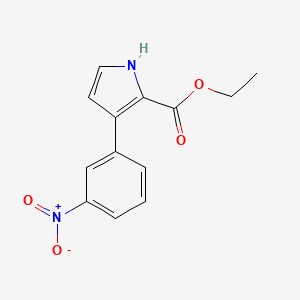
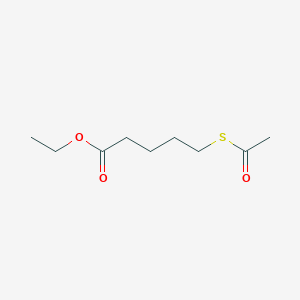
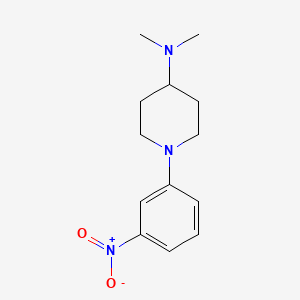
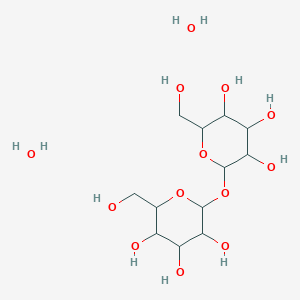

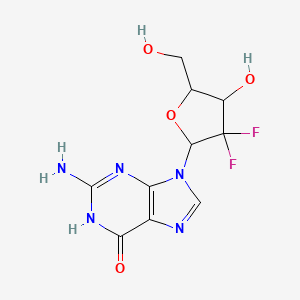
![Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate](/img/structure/B13706723.png)

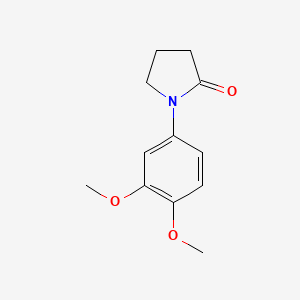

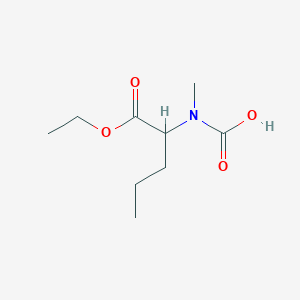
![3-{trans-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-2-isoquinolinio}propyl-1-sulfate](/img/structure/B13706748.png)
